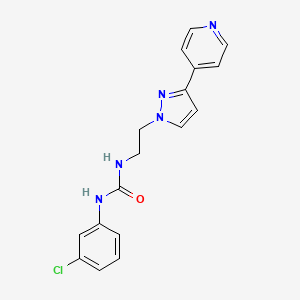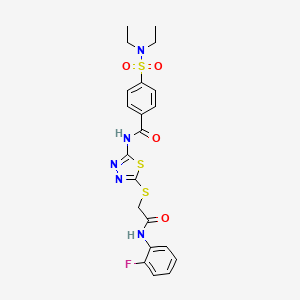![molecular formula C16H17N3O2S B2383866 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide CAS No. 1797062-30-6](/img/structure/B2383866.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide” is a chemical compound that contains a 1H-pyrrolo[2,3-b]pyridine moiety . This moiety is known to have potent activities against FGFR1, 2, and 3 . The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for their potential in cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. For instance, the SEM group of a compound was deprotected by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a component of the compound , is available as a 2D Mol file or as a computed 3D SD file . The ligand binding pocket of JAK3, a target of the compound, is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives can lead to changes in their potency and cellular activity. For example, replacing the methoxy group at the 3-position of the phenyl ring in one derivative with chlorine decreased its FGFR1 potency and cellular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques. For instance, ATR-FTIR can be used to identify functional groups, and NMR can provide information about the chemical environment of atoms in the molecule .
Scientific Research Applications
Catalysis and Transfer Hydrogenation
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide and its derivatives have been studied for their potential in catalysis, particularly in the transfer hydrogenation of ketones. Research by Ruff et al. (2016) explored Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones, including aryl, diaryl, and cycloaliphatic ketones, highlighting the utility of sulfonamide ligands in facilitating these reactions under air without the need for dried and degassed substrates or basic additives (Ruff et al., 2016).
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives, closely related to this compound, has been evaluated. A study conducted by Ijuomah et al. (2022) synthesized N-pyridin-3-yl-benzenesulfonamide and demonstrated its significant antimicrobial activity against Gram-positive and Gram-negative bacteria, underscoring the compound's relevance in developing new antimicrobial agents (Ijuomah et al., 2022).
Anticancer Activity
Sulfonamide derivatives, including those structurally similar to this compound, have been investigated for their anticancer properties. Żołnowska et al. (2018) synthesized a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, demonstrating significant anticancer activity against several human tumor cell lines. This study highlights the potential of such compounds in anticancer drug development, with structure-activity relationships aiding in the identification of key molecular features contributing to their efficacy (Żołnowska et al., 2018).
Carbonic Anhydrase Inhibition
Research into sulfonamide-based carbonic anhydrase inhibitors is ongoing, with novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives being synthesized and evaluated for their selectivity and binding affinity against human carbonic anhydrases. Balandis et al. (2020) developed compounds showing low nanomolar affinity against CA IX, a cancer-related enzyme, highlighting the therapeutic potential of such inhibitors in targeting specific isoforms of carbonic anhydrase for cancer treatment (Balandis et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate various biological processes . The inhibition of FGFRs by the compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This can lead to the prevention of abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties and bioavailability .
Result of Action
The compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent suppression of downstream signaling pathways .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide has been found to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, 2, and 3 . These interactions are believed to inhibit the activation of FGFR signaling pathways, which play an essential role in various types of tumors .
Cellular Effects
In cellular studies, this compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to the inhibition of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This results in the inhibition of cell proliferation and migration, and the induction of apoptosis .
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,15-7-2-1-3-8-15)18-11-5-12-19-13-9-14-6-4-10-17-16(14)19/h1-4,6-10,13,18H,5,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSPIVGNQAWCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

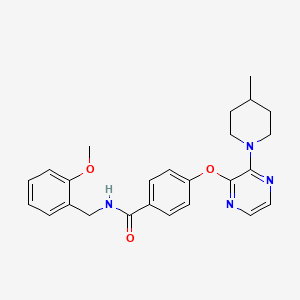
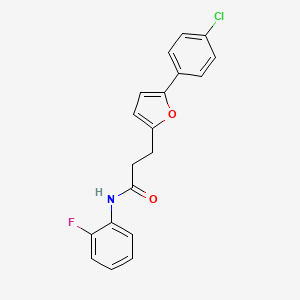
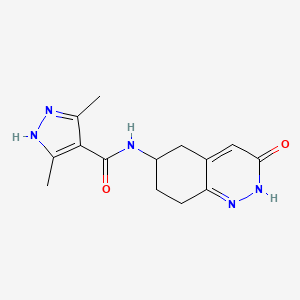
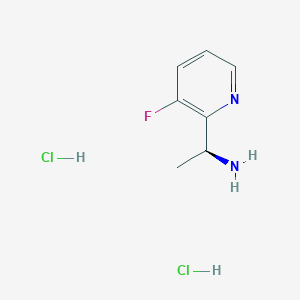
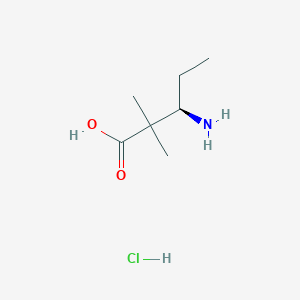

![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)

![Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2383800.png)
![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)
![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)
